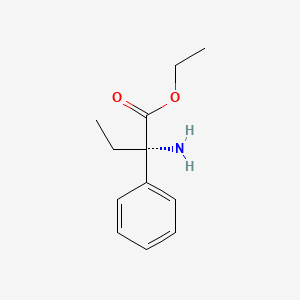

ethyl (S)-2-amino-2-phenylbutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl (S)-2-amino-2-phenylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a chiral center, which is bonded to an amino group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (S)-2-amino-2-phenylbutanoate can be synthesized through several methods. One common approach involves the esterification of (S)-2-amino-2-phenylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires heating under reflux conditions to drive the esterification to completion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl (S)-2-amino-2-phenylbutanoate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Acyl chlorides or anhydrides in the presence of a base.

Major Products Formed:

Oxidation: Imines or nitriles.

Reduction: Alcohols.

Substitution: Amides or other substituted derivatives.

Scientific Research Applications

Ethyl (S)-2-amino-2-phenylbutanoate has several applications in scientific research:

Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.

Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of fine chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of ethyl (S)-2-amino-2-phenylbutanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis to release the active (S)-2-amino-2-phenylbutanoic acid, which may interact with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Ethyl (S)-2-amino-2-phenylbutanoate can be compared with other similar compounds such as:

Ethyl ®-2-amino-2-phenylbutanoate: The enantiomer of the compound, which may exhibit different biological activities.

Ethyl 2-amino-3-phenylpropanoate: A structurally similar compound with a different carbon chain length.

Ethyl 2-amino-2-phenylacetate: Another ester with a different substitution pattern on the carbon chain.

The uniqueness of this compound lies in its specific chiral configuration and the presence of both an amino and a phenyl group, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl (S)-2-amino-2-phenylbutanoate, also known as ethyl phenylalaninate, is an amino acid derivative with potential biological activities that have garnered interest in various fields, including pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Amino Group: Contributes to its interaction with biological targets.

- Phenyl Group: Enhances hydrophobic interactions, influencing binding affinity.

- Ester Group: Can undergo hydrolysis to release the active acid form.

The compound's chemical formula is C12H17NO2, and it has a molecular weight of 205.27 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The proposed mechanisms include:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially altering physiological responses.

- Receptor Binding: It can bind to receptors, modulating their activity and influencing downstream signaling pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity: It has been shown to reduce oxidative stress in cellular models, which is crucial for preventing cellular damage.

- Anti-inflammatory Effects: Studies suggest that the compound can modulate inflammatory pathways, providing potential therapeutic benefits in conditions like arthritis.

- Neuroprotective Properties: There is emerging evidence supporting its role in protecting neuronal cells against apoptosis, which could have implications for neurodegenerative diseases.

Case Studies

-

Neuroprotective Study:

A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death and an increase in cell viability compared to control groups, suggesting its potential as a neuroprotective agent. -

Anti-inflammatory Mechanism:

In a model of inflammation, this compound demonstrated the ability to downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6. This finding highlights its potential use in treating inflammatory diseases. -

Antioxidant Activity:

Experimental data showed that this compound scavenges free radicals effectively, which could mitigate oxidative damage in various biological systems.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Ethyl 2-amino-4-phenylbutanoate | Moderate anti-inflammatory effects | Different positioning of amino group |

| Ethyl 3-amino-2-phenylbutanoate | Antioxidant properties | Unique ester configuration affecting solubility |

| Ethyl 2-amino-2-phenyacetate | Neuroprotective effects | Chiral center influencing receptor binding |

Properties

Molecular Formula |

C12H17NO2 |

|---|---|

Molecular Weight |

207.27 g/mol |

IUPAC Name |

ethyl (2S)-2-amino-2-phenylbutanoate |

InChI |

InChI=1S/C12H17NO2/c1-3-12(13,11(14)15-4-2)10-8-6-5-7-9-10/h5-9H,3-4,13H2,1-2H3/t12-/m0/s1 |

InChI Key |

JLEZVTIYNCKTNH-LBPRGKRZSA-N |

Isomeric SMILES |

CC[C@](C1=CC=CC=C1)(C(=O)OCC)N |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)OCC)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.